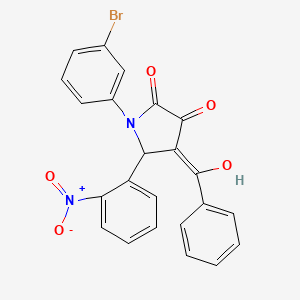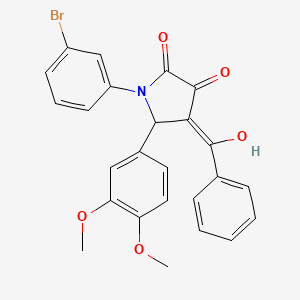![molecular formula C18H27ClN2O B3901979 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3901979.png)
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
Descripción general
Descripción
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds. It has been studied for its potential application in medicinal chemistry due to its unique structural properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also act as a dopamine and serotonin receptor antagonist, which could explain its potential use as an antipsychotic and antidepressant agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of genes involved in cell proliferation. It may also affect neurotransmitter levels in the brain, which could explain its potential use as an antipsychotic and antidepressant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad spectrum of activity against cancer cell lines. It has also been shown to have low toxicity in normal cells. However, its mechanism of action is not fully understood, which could make it difficult to optimize its use in the lab. In addition, its synthesis method is complex and may limit its availability for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One direction could be to further investigate its mechanism of action in cancer cells and normal cells. Another direction could be to optimize its synthesis method to make it more widely available for use in lab experiments. Additionally, it could be studied for its potential use in combination with other cancer treatments to enhance their efficacy. Finally, it could be studied for its potential use in treating other neurological disorders, such as Parkinson's disease.
Aplicaciones Científicas De Investigación
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential application in medicinal chemistry. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antipsychotic and antidepressant agent.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-22-12-11-20-9-4-7-18(14-20)8-10-21(15-18)13-16-5-2-3-6-17(16)19/h2-3,5-6H,4,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPMFIFQTFCVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901907.png)


![N-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3901924.png)

![2-[(4-chlorobenzyl)thio]-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3901946.png)
![N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B3901953.png)


![1-benzyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B3901970.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-chlorobenzoyl)piperazine oxalate](/img/structure/B3901980.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3901983.png)

![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901999.png)